

# Validating In Vitro Anti-Angiogenic Effects of SRPIN803 in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | SRPIN803 |           |  |  |  |
| Cat. No.:            | B610994  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to **SRPIN803** 

This guide provides an objective comparison of the dual SRPK1/CK2 inhibitor, **SRPIN803**, with other alternatives, supported by experimental data. We delve into the validation of its in vitro findings through in vivo studies, offering detailed methodologies and data presented for easy comparison.

**SRPIN803** is a potent inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), both of which are implicated in angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulated angiogenesis is a hallmark of several pathologies, including agerelated macular degeneration (AMD) and cancer. This guide will focus on the anti-angiogenic properties of **SRPIN803** and its validation in relevant preclinical models.

## **Quantitative Data Summary**

The following tables summarize the in vitro inhibitory activity of **SRPIN803** and its in vivo efficacy in comparison to other relevant SRPK inhibitors.

Table 1: In Vitro Inhibitory Activity of SRPK Inhibitors



| Compound | Target(s)  | IC50 (SRPK1) | IC50 (CK2) | Key In Vitro<br>Effects                                                       |
|----------|------------|--------------|------------|-------------------------------------------------------------------------------|
| SRPIN803 | SRPK1, CK2 | 2.4 μΜ       | 0.203 μΜ   | Inhibits SRPK1<br>and CK2 activity,<br>prevents VEGF<br>production.[1][2]     |
| SRPIN340 | SRPK1/2    | 0.89 μM (Ki) | -          | Reduces pro-<br>angiogenic<br>VEGF isoforms.                                  |
| SPHINX31 | SRPK1      | 5.9 nM       | -          | Inhibits SRSF1 phosphorylation, decreases pro- angiogenic VEGF-A165a mRNA.[4] |

Table 2: In Vivo Anti-Angiogenic Efficacy of SRPK Inhibitors



| Compound | Animal Model                 | Administration                               | Key Findings                                                                                |
|----------|------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------|
| SRPIN803 | Zebrafish<br>(Tg(kdrl:gfp))  | Added to embryo<br>water                     | Dose-dependent inhibition of intersegmental vessel (ISV) formation.[5]                      |
| SRPIN803 | Mouse (Laser-induced CNV)    | Topical eye ointment                         | Significantly inhibited choroidal neovascularization.[3]                                    |
| SRPIN340 | Mouse (Laser-induced<br>CNV) | Intravitreal injection,<br>Topical eye drops | Dose-dependently suppressed CNV (EC50 = 0.32 ng/μl for injection; 3.2 μg/ml for eye drops). |
| SPHINX31 | Rat (Diabetic retinopathy)   | Topical eye drops                            | Blocked increased retinal permeability and thickness.[6][7]                                 |

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the proposed signaling pathway of **SRPIN803**'s antiangiogenic action and a typical experimental workflow for its in vivo validation.





Click to download full resolution via product page

Caption: SRPIN803 Signaling Pathway. (Within 100 characters)







Click to download full resolution via product page

**Caption:** In Vivo Validation Workflow. (Within 100 characters)

# Experimental Protocols In Vitro Kinase Assay (General Protocol)

- Enzyme and Substrate Preparation: Recombinant human SRPK1 or CK2 and a suitable substrate (e.g., a specific peptide) are prepared in a kinase buffer.
- Compound Preparation: **SRPIN803** is serially diluted to various concentrations in an appropriate solvent (e.g., DMSO).
- Kinase Reaction: The kinase, substrate, and ATP are mixed with the test compound or vehicle control.
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.



- Detection: The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
- IC50 Determination: The concentration of **SRPIN803** that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

### In Vivo Zebrafish Angiogenesis Assay

- Animal Model: Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(kdrl:gfp)) are used.
- Treatment: At 24 hours post-fertilization (hpf), embryos are placed in multi-well plates containing embryo water with varying concentrations of **SRPIN803** or a vehicle control.
- Incubation: The embryos are incubated at 28.5°C until 72 hpf.
- Imaging: Embryos are anesthetized and mounted for fluorescence microscopy. Images of the trunk vasculature are captured.
- Quantification: The total length of the intersegmental vessels (ISVs) is measured using image analysis software.
- Analysis: The effect of SRPIN803 on angiogenesis is determined by comparing the ISV length in treated embryos to that in control embryos.

# In Vivo Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

- Animal Model: Adult C57BL/6J mice are used.
- Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
- Laser Photocoagulation: A laser is used to create burns on the retina, rupturing Bruch's membrane and inducing CNV.
- Treatment: Immediately after laser treatment, a topical eye ointment containing SRPIN803 or a vehicle control is administered to the eye. Treatment may be repeated daily or as per the



study design.

- Evaluation: After a set period (e.g., 7-14 days), the mice are euthanized, and the eyes are enucleated.
- Quantification of CNV: The size of the CNV lesions is quantified using techniques such as choroidal flat mounts stained with an endothelial cell marker (e.g., isolectin B4) followed by imaging and area measurement.
- Analysis: The CNV size in the SRPIN803-treated group is compared to the control group to determine the inhibitory effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting senescent retinal pigment epithelial cells facilitates retinal regeneration in mouse models of age-related macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Involvement of Protein Kinase CK2 in Angiogenesis and Retinal Neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between sodium iodate and lipid peroxide murine models of age-related macular degeneration for drug evaluation—a narrative review - Kim - Annals of Eye Science [aes.amegroups.org]
- 7. Topical administration of a multi-targeted kinase inhibitor suppresses choroidal neovascularization and retinal edema PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating In Vitro Anti-Angiogenic Effects of SRPIN803 in In Vivo Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b610994#validation-of-in-vitro-findings-with-in-vivo-srpin803-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com